2-phenyl-6-[(2-pyridin-2-ylpyrrolidin-1-yl)carbonyl]imidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenyl-6-[(2-pyridin-2-ylpyrrolidin-1-yl)carbonyl]imidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C23H20N4O and its molecular weight is 368.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 368.16371127 g/mol and the complexity rating of the compound is 549. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacophore Design and Kinase Inhibition
Compounds with a substituted imidazole scaffold, similar to 2-phenyl-6-[(2-pyridin-2-ylpyrrolidin-1-yl)carbonyl]imidazo[1,2-a]pyridine, are recognized for their role as selective inhibitors of p38 mitogen-activated protein (MAP) kinase, which is pivotal in the release of proinflammatory cytokines. The design and synthesis of these compounds have been extensively reviewed, highlighting their potential in inhibiting p38α MAP kinase through the occupation of the ATP pocket, thereby providing a pathway for the development of anti-inflammatory agents (Scior et al., 2011).
Role in Processing-Related Food Toxicants
Another research dimension involves the formation of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) during food processing, which shares structural similarities with the compound . The Maillard reaction and lipid oxidation contribute to PhIP formation, a known carcinogen. Understanding the pathways of PhIP formation and its interaction with dietary components can inform strategies to minimize exposure to such toxicants in processed foods (Zamora & Hidalgo, 2015).
Heterocyclic Chemistry and Complex Formation
The chemistry of heterocyclic compounds like this compound is fascinating due to its variability and potential in forming complex structures. Reviews of compounds containing bis-benzimidazolyl and bis-benzthiazolyl pyridine derivatives showcase their diverse applications in spectroscopy, magnetism, and electrochemical activities, hinting at the broad utility of such structures in scientific research (Boča et al., 2011).
Optical Sensors and Biological Applications
Pyrimidine derivatives, similar in heterocyclic nature to the compound of interest, are explored for their potential as optical sensors and in medicinal applications. Their ability to form coordination and hydrogen bonds makes them suitable candidates for sensing materials, indicating the versatility of such heterocyclic compounds in developing novel sensors and therapeutic agents (Jindal & Kaur, 2021).
Antibacterial Agents and Drug Development
Research into imidazopyridine-based derivatives demonstrates their potential as inhibitors against multi-drug resistant bacterial infections. The exploration of these compounds for their antibacterial profile and structure-activity relationships provides a foundation for developing novel antibiotics, highlighting the importance of such heterocycles in addressing contemporary challenges in antimicrobial resistance (Sanapalli et al., 2022).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
(2-phenylimidazo[1,2-a]pyridin-6-yl)-(2-pyridin-2-ylpyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O/c28-23(27-14-6-10-21(27)19-9-4-5-13-24-19)18-11-12-22-25-20(16-26(22)15-18)17-7-2-1-3-8-17/h1-5,7-9,11-13,15-16,21H,6,10,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDNXWOIUGQTHLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CN3C=C(N=C3C=C2)C4=CC=CC=C4)C5=CC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.